6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole

Catalog No.
S8518331
CAS No.
M.F
C10H10BrFN2
M. Wt
257.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole

Product Name

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole

IUPAC Name

6-bromo-4-fluoro-1-propan-2-ylbenzimidazole

Molecular Formula

C10H10BrFN2

Molecular Weight

257.10 g/mol

InChI

InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-10-8(12)3-7(11)4-9(10)14/h3-6H,1-2H3

InChI Key

UHITUCZVESSIKQ-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C1C=C(C=C2F)Br

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2F)Br

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a precisely substituted heterocyclic compound belonging to the benzimidazole class. Its primary procurement value lies in its role as a key, advanced intermediate in the synthesis of highly specific active pharmaceutical ingredients (APIs), most notably the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Abemaciclib. The specific arrangement of its functional groups—a bromine atom at the 6-position, a fluorine atom at the 4-position, and an isopropyl group on the nitrogen—is engineered for subsequent, high-yield chemical transformations in multi-step syntheses.

Substituting this compound with close analogs is impractical and leads to process failure. The 6-bromo group is not an arbitrary halogen; it is the essential reactive handle for the key carbon-carbon bond-forming cross-coupling reactions required to build the final API structure, such as in the synthesis of Abemaciclib. An analog lacking this specific bromine atom cannot undergo the required downstream reaction. Similarly, altering the 4-fluoro or N1-isopropyl substituents would deviate from the established structure-activity relationship (SAR) of the target molecule, risking significant loss of biological potency, altered metabolic stability, or poor selectivity of the final product. Therefore, for its primary application, only this exact substitution pattern ensures compatibility with the established, high-stakes manufacturing process.

Essential Precursor Suitability: Non-Negotiable 6-Bromo Handle for API Synthesis

The primary procurement driver for this compound is its function as a direct precursor to the CDK4/6 inhibitor Abemaciclib. The bromine atom at the 6-position is the specific, required reactive site for the subsequent cross-coupling reaction that forms a core bond in the final drug molecule. An analog without the 6-bromo substituent is incompatible with this established and validated synthesis route.

Evidence DimensionSuitability for Abemaciclib Synthesis via Cross-Coupling
Target Compound DataEnables key bond formation via reaction at the 6-bromo position.
Comparator Or Baseline6-de-bromo analog (4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole): Lacks the required reactive site for the subsequent coupling step.
Quantified DifferenceBinary (Process success vs. Process failure)
ConditionsStandard cross-coupling conditions used in the synthesis of Abemaciclib and related structures.

Procurement of a non-brominated analog would result in a complete failure of the synthesis, making this specific compound essential for the intended manufacturing process.

Process-Ready Purity: Enabling Reproducible API Manufacturing

For use in pharmaceutical manufacturing, the purity of a starting intermediate is a critical, non-negotiable parameter. Established synthesis and purification protocols, such as recrystallization from n-heptane, allow for the production of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole at high purity levels, specifically documented at 99%. This level of purity is essential for ensuring the reproducibility of the subsequent reaction steps and minimizing impurities in the final active pharmaceutical ingredient.

Evidence DimensionAchievable Purity for Manufacturing
Target Compound Data99% (by liquid chromatography)
Comparator Or BaselineCrude or unpurified reaction mixture: Unsuitable for GMP synthesis due to unknown impurity profiles.
Quantified DifferenceHigh purity (99%) vs. variable/low purity.
ConditionsSynthesis followed by recrystallization purification as described in process documentation.

Procuring this compound with documented high purity avoids costly and time-consuming purification steps and reduces the risk of batch failure in a regulated manufacturing environment.

Structurally Required Fluorine for Final Product Efficacy

The 4-fluoro substituent is a deliberate design element essential for the biological activity of the final drug product. In kinase inhibitors, halogen atoms, particularly fluorine, are known to critically influence binding affinity to the target protein's active site and improve metabolic stability. While a direct quantitative comparison is embedded in the proprietary development data of Abemaciclib, the inclusion of the 4-fluoro group in the final, clinically successful drug is strong evidence of its functional necessity. Removing or shifting this fluorine atom would predictably result in a final compound with a significantly different and likely inferior pharmacological profile.

Evidence DimensionInferred Contribution to Final API Potency
Target Compound DataThe 4-fluoro group is an integral part of the highly potent CDK4/6 inhibitor, Abemaciclib.
Comparator Or BaselineA hypothetical 4-de-fluoro analog: Expected to have lower binding affinity, altered selectivity, or poorer metabolic stability based on established medicinal chemistry principles for kinase inhibitors.
Quantified DifferenceInferred difference between a clinically effective API and a likely less potent/effective analog.
ConditionsIn vitro kinase assays and in vivo pharmacokinetic studies.

Using a non-fluorinated analog would be a scientifically unsound deviation from a known successful molecular template, risking the entire discovery or development program.

Key Starting Material for the GMP Synthesis of Abemaciclib

The primary and most validated application is serving as a direct, late-stage intermediate in the industrial manufacturing of Abemaciclib, a selective CDK4/6 inhibitor for cancer therapy. Its specific structure, featuring the 6-bromo handle, is essential for the final coupling step in the established synthesis route.

Advanced Scaffold for Kinase Inhibitor Discovery Programs

For medicinal chemistry research, this compound serves as an advanced building block for developing novel kinase inhibitors. The fluorinated benzimidazole core is a privileged structure in this field, and the 6-bromo position provides a reliable point for diversification, allowing for the synthesis of compound libraries to probe structure-activity relationships (SAR) against various kinase targets.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

256.00114 g/mol

Monoisotopic Mass

256.00114 g/mol

Heavy Atom Count

14

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